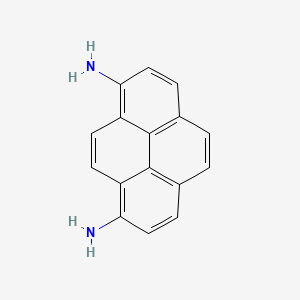![molecular formula C30H26N12NaO6S2 B1581305 Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) CAS No. 6252-62-6](/img/structure/B1581305.png)
Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate), commonly known as Direct Brown 44, is a synthetic dye used primarily in the textile industry for dyeing fabrics. It belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This compound is known for its stability, colorfastness, and ability to produce a range of brown shades.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) involves a diazotization reaction followed by azo coupling. The process typically starts with the nitration of aniline derivatives to produce nitro compounds, which are then reduced to the corresponding diamines. These diamines are diazotized using nitrous acid (HNO2) in an acidic medium to form diazonium salts. The diazonium salts are then coupled with phenol derivatives to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure the formation of the desired azo dye. The process involves continuous monitoring and adjustment of reaction parameters to achieve high yields and consistent quality.
Types of Reactions:
Oxidation: Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the azo groups to hydrazo groups, resulting in different chemical properties.
Substitution: Substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidized Derivatives: These may exhibit different shades and improved fastness properties.
Reduced Derivatives: These can have altered solubility and reactivity.
Substituted Derivatives: These can lead to new compounds with diverse applications.
科学研究应用
Chemistry: Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) is used as a model compound in the study of azo dyes and their behavior under various conditions. It helps in understanding the mechanisms of dyeing and the interactions between dyes and textile fibers.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope. It can be employed in histological studies to differentiate between various tissue types.
Medicine: In medical research, this dye is used in diagnostic tests and imaging techniques. It can be conjugated with biomolecules to track their distribution and localization within biological systems.
Industry: Beyond textiles, this compound finds applications in the production of inks, plastics, and cosmetics. Its ability to produce stable and vibrant colors makes it valuable in these industries.
作用机制
The mechanism by which Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) exerts its effects involves the formation of covalent bonds with textile fibers. The azo groups in the dye molecule form strong bonds with the hydroxyl groups present in the cellulose fibers, leading to the permanent attachment of the dye. This results in the coloration of the fabric.
Molecular Targets and Pathways Involved:
Cellulose Fibers: The primary target is the hydroxyl groups in cellulose.
Azo Bond Formation: The azo groups form covalent bonds with these hydroxyl groups, leading to the dyeing process.
相似化合物的比较
Direct Brown 1: Another azo dye used in textile dyeing, but with a different molecular structure and color properties.
Direct Brown 2: Similar in application but differs in the arrangement of azo groups and sulfonic acid groups.
Direct Brown 3: Used in similar applications but produces lighter shades compared to Direct Brown 44.
Uniqueness: Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) is unique in its ability to produce a wide range of brown shades with excellent colorfastness. Its stability under various conditions makes it a preferred choice in the textile industry.
属性
CAS 编号 |
6252-62-6 |
|---|---|
分子式 |
C30H26N12NaO6S2 |
分子量 |
737.7 g/mol |
IUPAC 名称 |
disodium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N12O6S2.Na/c31-23-13-25(33)29(15-27(23)39-35-17-4-8-21(9-5-17)49(43,44)45)41-37-19-2-1-3-20(12-19)38-42-30-16-28(24(32)14-26(30)34)40-36-18-6-10-22(11-7-18)50(46,47)48;/h1-16H,31-34H2,(H,43,44,45)(H,46,47,48); |
InChI 键 |
HGGNQDKHPURBJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O)N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)N)N.[Na] |
Key on ui other cas no. |
6252-62-6 |
物理描述 |
Water or Solvent Wet Solid |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/new.no-structure.jpg)
![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)








